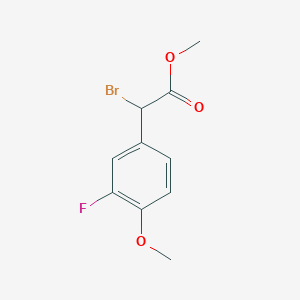

Methyl 2-bromo-2-(3-fluoro-4-methoxyphenyl)acetate

Cat. No. B8537468

M. Wt: 277.09 g/mol

InChI Key: VCDIWLDKYWMKNU-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08697715B2

Procedure details

A 500 mL 24/40 round bottomed flask equipped with a stirring bar was charged with (3-fluoro-4-methoxyphenyl)acetic acid methyl ester (4.17 g) and dissolved in anhydrous carbon tetrachloride (200 mL). N-Bromosuccinimide (“NBS”) (4.89 g) was added, followed by benzoyl peroxide (“BPO”) (550 mg). The flask was equipped with a water cooled condenser and placed in a pre-heated 100° C. oil bath. After refluxing for 17.5 hours, the flask was removed from the oil bath, cooled to room temperature and filtered. The filtrate was analyzed by LCMS and TLC. Since the starting material and both products did not ionize well, TLC (40% ethyl acetate/heptane) was used to determine conversion of starting material to product. TLC indicated the starting material had been completely consumed. The filtrate was concentrated to a residue, dissolved in a minimal amount of DCM and adsorbed onto a silica pre-column. After ISCO purification (80 g column, 0-100% ethyl acetate/heptane over 25 column volumes) fractions for the major uv product (30-40% ethyl acetate) were combined and concentrated to yield methyl 2-bromo-2-(3-fluoro-4-methoxyphenyl)acetate (4.73 g). The NMR in CDCl3 was consistent with methyl 2-bromo-2-(3-fluoro-4-methoxyphenyl)acetate and matched that reported in WO 2007/024945. The fractions for a second minor uv active product (50-60% ethyl acetate) were combined and concentrated. NMR indicated the di-brominated compound methyl 2,2-dibromo-2-(3-fluoro-4-methoxyphenyl)acetate (0.539 g, 6.7%).

[Compound]

Name

24/40

Quantity

500 mL

Type

reactant

Reaction Step One

Quantity

4.17 g

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][O:2][C:3](=[O:14])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[C:7]([F:13])[CH:6]=1.[Br:15]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[Br:15][CH:4]([C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[C:7]([F:13])[CH:6]=1)[C:3]([O:2][CH3:1])=[O:14]

|

Inputs

Step One

[Compound]

|

Name

|

24/40

|

|

Quantity

|

500 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

4.17 g

|

|

Type

|

reactant

|

|

Smiles

|

COC(CC1=CC(=C(C=C1)OC)F)=O

|

Step Three

|

Name

|

|

|

Quantity

|

4.89 g

|

|

Type

|

reactant

|

|

Smiles

|

BrN1C(CCC1=O)=O

|

Step Four

|

Name

|

|

|

Quantity

|

550 mg

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O

|

Step Five

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)(Cl)(Cl)Cl

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The flask was equipped with a water cooled condenser

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

placed in a pre-heated 100° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After refluxing for 17.5 hours

|

|

Duration

|

17.5 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the flask was removed from the oil bath

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

had been completely consumed

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The filtrate was concentrated to a residue

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

dissolved in a minimal amount of DCM

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After ISCO purification (80 g column, 0-100% ethyl acetate/heptane over 25 column volumes) fractions for the major uv product (30-40% ethyl acetate)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrC(C(=O)OC)C1=CC(=C(C=C1)OC)F

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 4.73 g | |

| YIELD: CALCULATEDPERCENTYIELD | 81.1% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |